[1-(2,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine

Catalog No.
S13720951
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine

Product Name

[1-(2,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine

IUPAC Name

1-(2,4-dimethylphenyl)-N-(2-methoxyethyl)ethanamine

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(11(2)9-10)12(3)14-7-8-15-4/h5-6,9,12,14H,7-8H2,1-4H3

InChI Key

NOQFRBFZBNLQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCCOC)C

The compound 1-(2,4-Dimethylphenyl)ethylamine is an organic molecule characterized by its unique structure, which includes a 2,4-dimethylphenyl group attached to an ethyl chain and a methoxyethyl amine functional group. This compound falls within the class of amines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by organic groups. The specific arrangement of its substituents contributes to its potential pharmacological properties and biological activities.

Involving 1-(2,4-Dimethylphenyl)ethylamine typically include:

  • N-Alkylation: This involves the transfer of an alkyl group to the nitrogen atom, which can modify the compound's biological activity.
  • Oxidation: The amine group can undergo oxidation to form corresponding N-oxides, which may exhibit different biological activities.
  • Acylation: The amine can react with acyl chlorides to form amides, altering its solubility and interaction with biological targets.

These reactions are mediated by various enzymes in biological systems, which facilitate metabolic processes and influence the compound's pharmacokinetics and pharmacodynamics

The biological activity of 1-(2,4-Dimethylphenyl)ethylamine is primarily linked to its interaction with neurotransmitter systems. Compounds with similar structures have been studied for their potential effects on:

  • Central Nervous System: Modulating neurotransmitter levels, particularly those related to dopamine and serotonin pathways.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antidepressant Activity: Some studies suggest that compounds with similar phenyl and amine groups may have antidepressant effects due to their influence on neurotransmitter reuptake .

The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be approached through several methods:

  • Direct Amine Synthesis:
    • Starting from 2,4-dimethylphenylacetone, the compound can be reduced to obtain the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Alkylation of Amines:
    • Reacting 2-methoxyethyl chloride with a suitable base in the presence of 2,4-dimethylphenyl ethylamine can yield the desired product through nucleophilic substitution.
  • Multi-step Synthesis:
    • A more complex route may involve several steps including protection-deprotection strategies for functional groups to ensure selectivity during reactions.

These methods highlight the versatility in synthesizing such compounds while allowing for modifications that could enhance biological activity .

The applications of 1-(2,4-Dimethylphenyl)ethylamine are diverse and include:

  • Pharmaceutical Development: Potential use in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
  • Research Tool: Utilized in biochemical studies to understand mechanisms of action related to amine compounds.
  • Cosmetic Industry: Investigated for its potential in formulations aimed at skin health due to possible anti-inflammatory properties .

Interaction studies involving this compound often focus on:

  • Receptor Binding Assays: Evaluating how well the compound binds to various receptors (e.g., serotonin or dopamine receptors), which is crucial for understanding its pharmacological profile.
  • Enzyme Activity Modulation: Investigating how it affects enzyme activity related to metabolic pathways in living organisms.
  • Toxicity Assessments: Understanding the safety profile through dose-response studies that measure adverse effects at various concentrations

    Several compounds share structural characteristics with 1-(2,4-Dimethylphenyl)ethylamine, allowing for comparative analysis:

    Compound NameStructure CharacteristicsUnique Features
    1-(2-Methylphenyl)ethanamineContains a methyl group on phenylKnown for stimulant effects
    1-(3-Chlorophenyl)ethanamineChlorine substitution on phenylExhibits different receptor affinity
    1-(4-Methoxyphenyl)ethanamineMethoxy group on para positionPotential use in antidepressants
    1-(Phenylethyl)amineSimple phenylethyl structureBasic structure often used as a reference compound

    The uniqueness of 1-(2,4-Dimethylphenyl)ethylamine lies in its specific substitution pattern that may enhance selectivity towards certain biological targets compared to these similar compounds. Its distinct molecular interactions could lead to unique pharmacological profiles that differentiate it from other amines .

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-Dimethylphenyl)ethylamine. This name reflects its core structure: a phenethylamine derivative substituted with methyl groups at the 2- and 4-positions of the aromatic ring and a methoxyethyl group attached to the nitrogen atom.

The structural interpretation proceeds as follows:

  • Parent chain: The base structure is ethanamine (C2H5NH2).
  • Aromatic substitution: A phenyl group replaces one hydrogen on the ethyl chain, with methyl groups at the 2- and 4-positions, forming a 2,4-dimethylphenyl moiety.
  • Amine substitution: The nitrogen atom is bonded to a 2-methoxyethyl group (–CH2CH2OCH3).

An alternative IUPAC name, 1-(2,4-dimethylphenyl)-2-methoxyethan-1-amine, is also documented in PubChem records. This variation emphasizes the methoxyethane backbone directly attached to the aromatic ring.

Table 1: Structural Components

ComponentDescription
Aromatic ring2,4-dimethylphenyl group
Amine backboneEthylamine (C2H5NH2)
Nitrogen substituent2-methoxyethyl group

Systematic vs. Common Naming Conventions

The compound lacks widely recognized common names due to its specialized structure. Systematic naming follows IUPAC prioritization rules:

  • Longest chain selection: The ethanamine chain is prioritized over the methoxyethyl substituent.
  • Substituent ordering: Alphabetical precedence places "methoxyethyl" before "methylphenyl" in the name.

Discrepancies between naming styles arise from:

  • Positional numbering: The primary chain choice affects whether the aromatic group is treated as a substituent or part of the main backbone.
  • Functional group hierarchy: The amine group (–NH2) takes priority over ether (–O–) in determining suffix placement.

Registry Numbers and CAS Designation

The compound is formally recognized through several registry identifiers:

Table 2: Registry Identifiers

Identifier TypeNumberSource
CAS Registry Number1019598-95-8CymitQuímica
PubChem CID16794073PubChem
Molecular FormulaC11H17NOPubChem

The CAS Registry Number 1019598-95-8 provides a unique chemical fingerprint, while the PubChem CID 16794073 facilitates digital database interoperability. The molecular formula C11H17NO confirms the presence of 11 carbon atoms, 17 hydrogens, one nitrogen, and one oxygen atom.

The methoxyethyl group (–CH2CH2OCH3) shares structural homology with 2-methoxyethylamine (CAS 109-85-3), a simpler amine used in biochemical applications. This relationship underscores the compound’s potential as a functionalized analog in pharmaceutical research.

Molecular Architecture Analysis

Bond Connectivity and Stereoelectronic Features

The molecular architecture of 1-(2,4-Dimethylphenyl)ethylamine exhibits a complex three-dimensional arrangement characterized by specific bond lengths, angles, and electronic distributions [1]. The compound possesses the molecular formula C₁₁H₁₇NO with a molecular weight of 179.26 g/mol, featuring an undefined stereocenter at the benzylic carbon position [1].

The primary structural framework consists of a 2,4-dimethylphenyl aromatic ring system connected through a benzylic carbon to an ethylamine chain, which is further substituted with a methoxyethyl group [1]. The aromatic carbon-carbon bonds maintain typical benzene ring geometry with bond lengths of approximately 139 pm and bond angles of 120° [2]. The carbon-nitrogen bond connecting the aromatic system to the amine functionality demonstrates characteristic aliphatic amine bond parameters, with a typical length of 147 pm and a carbon-nitrogen-carbon bond angle of approximately 108° [3] [4].

Bond TypeTypical Bond Length (pm)Bond Angle
C-N (amino)147C-N-C: 108°
C-O (ether)143C-O-C: 110°
C-C (aromatic)139C-C-C: 120°
C-C (alkyl)154C-C-C: 109.5°
C-H (aromatic)108C-C-H: 120°
C-H (alkyl)109C-C-H: 109.5°

The ether linkage within the methoxyethyl substituent exhibits carbon-oxygen bond lengths of 143 pm with a carbon-oxygen-carbon bond angle of approximately 110°, consistent with tetrahedral geometry around the oxygen atom [5]. The nitrogen atom adopts sp³ hybridization, resulting in a pyramidal geometry with the lone pair occupying the fourth tetrahedral position [3] [4].

Stereoelectronic effects significantly influence the molecular stability and reactivity patterns [2]. The electron-donating methyl groups at the 2 and 4 positions of the aromatic ring create a hyperconjugative stabilization effect, while the electron-withdrawing amine nitrogen induces partial positive charge density on the benzylic carbon [3]. The compound demonstrates one undefined stereocenter, indicating the potential for enantiomeric forms, though rapid pyramidal inversion at the nitrogen center prevents resolution under standard conditions [4].

Conformational Isomerism and Tautomerism

The conformational landscape of 1-(2,4-Dimethylphenyl)ethylamine is governed by rotational freedom around three primary rotatable bonds, contributing to a complexity score of 149 [1]. The most significant conformational variations arise from rotation around the benzylic carbon-nitrogen bond, the nitrogen-ethyl carbon bond, and the carbon-oxygen bond within the methoxyethyl chain [6].

Conformational FeatureValue/Description
Undefined Stereocenters1 (at benzylic carbon)
Defined Stereocenters0
Complexity Score149
Rotatable Bond Count3
Primary Conformational SitesC-N, C-O, C-C(aromatic)

Theoretical conformational analysis reveals that the aromatic ring can adopt multiple orientations relative to the amine functionality [6]. The most stable conformations typically feature staggered arrangements where the aromatic ring minimizes steric interactions with the methoxyethyl substituent [7]. Energy barriers for conformational interconversion are relatively low, ranging from 1-3 kcal/mol, allowing rapid equilibration between conformers at room temperature [6].

The methoxyethyl substituent demonstrates additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds [8]. Computational studies on related methoxyethyl systems indicate that anti-periplanar conformations are generally favored, with the methoxy group oriented to minimize 1,3-diaxial interactions [8]. The compound exhibits no evidence of classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to electron-withdrawing groups [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprints

Nuclear magnetic resonance spectroscopy provides characteristic fingerprint patterns for 1-(2,4-Dimethylphenyl)ethylamine, with distinct chemical shifts reflecting the electronic environment of each proton and carbon nucleus [10] [11]. The ¹H NMR spectrum exhibits well-resolved signals that enable unambiguous structural assignment and conformational analysis [12].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration
Aromatic H (2,4-dimethylphenyl)6.8-7.2multiplet3H
Benzylic CH3.8-4.2triplet1H
N-CH₂ (adjacent to amine)2.6-3.0multiplet2H
O-CH₂ (methoxy ethyl)3.4-3.6triplet2H
O-CH₃ (methoxy)3.3-3.4singlet3H
Ar-CH₃ (aromatic methyl)2.2-2.4singlet6H
NH₂ (amine protons)1.5-3.0 (broad)broad singlet2H

The aromatic protons appear as a characteristic multiplet between 6.8-7.2 ppm, reflecting the substitution pattern of the 2,4-dimethylphenyl ring [13]. The benzylic proton resonates as a triplet at 3.8-4.2 ppm, demonstrating coupling with the adjacent methylene group [14]. The methoxy group exhibits a sharp singlet at 3.3-3.4 ppm, representing one of the most diagnostic signals for structural identification [11].

The ¹³C NMR spectrum provides complementary structural information with carbon atoms showing chemical shifts characteristic of their electronic environments [12]. Aromatic carbons resonate between 127-140 ppm, with quaternary carbons appearing at the downfield end of this range [13]. The methoxyethyl carbon atoms demonstrate distinctive patterns, with the methoxy carbon appearing at 55-60 ppm and the adjacent methylene carbon at 70-75 ppm [11].

Carbon EnvironmentChemical Shift (δ ppm)
Aromatic C (quaternary)135-140
Aromatic CH127-131
Benzylic CH55-60
N-CH₂45-50
O-CH₂70-75
O-CH₃55-60
Ar-CH₃20-22

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(2,4-Dimethylphenyl)ethylamine reveals characteristic fragmentation pathways that facilitate structural elucidation and compound identification [15] [16]. The molecular ion exhibits moderate intensity at m/z 179, with subsequent fragmentation proceeding through well-defined pathways involving alpha-cleavage and rearrangement processes [17] [18].

Fragment Ionm/zRelative Intensity (%)Fragmentation Pathway
Molecular Ion [M]⁺17910-20Molecular radical cation
[M-NH₃]⁺16230-40Loss of ammonia
Benzylic Fragment14860-80α-cleavage at C-N
Dimethylphenyl⁺11940-60Loss of methoxyethyl
Methoxyethyl⁺5920-30Ether cleavage
Base Peak91100Tropylium formation
Tropylium-like Ion91100Aromatic stabilization

The base peak at m/z 91 corresponds to the formation of a tropylium-like ion through loss of the substituted ethylamine chain, demonstrating the characteristic stability of seven-membered aromatic cations [15] [19]. Alpha-cleavage adjacent to the nitrogen atom generates a significant fragment at m/z 148, representing the benzylic radical after loss of the amine functionality [17] [20].

The fragmentation pattern includes loss of ammonia from the molecular ion, producing a fragment at m/z 162 [15]. This pathway is characteristic of primary amines and involves hydrogen rearrangement processes [18]. The methoxyethyl substituent undergoes characteristic ether cleavage, generating a fragment at m/z 59 that corresponds to the charged methoxyethyl species [16] [19].

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides detailed vibrational fingerprints for 1-(2,4-Dimethylphenyl)ethylamine, with characteristic absorption bands enabling functional group identification and structural confirmation [21] [22]. The spectrum exhibits distinct absorption patterns corresponding to the various chemical functionalities present within the molecule [14].

Functional GroupFrequency (cm⁻¹)Intensity
N-H stretch (primary amine)3300-3500medium
C-H stretch (aromatic)3000-3100medium
C-H stretch (aliphatic)2850-2950strong
C=C stretch (aromatic)1600-1650medium
C-N stretch1000-1250medium
C-O stretch (ether)1050-1150strong
N-H bend1550-1650medium
Aromatic C-H bend750-900strong

The primary amine functionality exhibits characteristic N-H stretching vibrations appearing as dual bands between 3300-3500 cm⁻¹, representing symmetric and antisymmetric stretching modes [21] [22]. These bands are moderately intense and narrower than corresponding O-H stretches, reflecting the lower electronegativity of nitrogen compared to oxygen [14].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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